9-Methyl-3,4-dihydro-1H-benzo[b]azepine-2,5-dione is a member of the azepine family, characterized by a seven-membered heterocyclic structure containing nitrogen. This compound features a benzo[b]azepine core with two carbonyl groups at the 2 and 5 positions, contributing to its potential biological activity. The presence of the methyl group at the 9 position further influences its chemical properties and reactivity.
The compound can be synthesized through various chemical methods, including cyclization reactions involving substituted anilines and maleic anhydride or succinyl chloride as key reactants . Its structural characterization is typically performed using techniques such as nuclear magnetic resonance spectroscopy and infrared spectroscopy.
9-Methyl-3,4-dihydro-1H-benzo[b]azepine-2,5-dione falls under the category of heterocyclic compounds and specifically within the azepine derivatives. It is also classified as a dihydro compound due to the saturation of the azepine ring.
The synthesis of 9-Methyl-3,4-dihydro-1H-benzo[b]azepine-2,5-dione can be achieved through several methods:
The synthesis often requires careful control of reaction conditions such as temperature and time to optimize yield and purity. For example, refluxing the reaction mixture for several hours is standard practice to ensure complete conversion of starting materials to desired products .
The molecular formula for 9-Methyl-3,4-dihydro-1H-benzo[b]azepine-2,5-dione is . The structure consists of:
Key structural data includes:
9-Methyl-3,4-dihydro-1H-benzo[b]azepine-2,5-dione can participate in various chemical reactions:
These reactions often require specific conditions such as temperature control and the presence of catalysts to drive the desired transformations efficiently.
Data from studies suggest that derivatives of this compound exhibit various biological activities, including anti-inflammatory and analgesic properties .
Relevant data includes melting points and spectral data confirming structural integrity post-synthesis .
9-Methyl-3,4-dihydro-1H-benzo[b]azepine-2,5-dione has potential applications in:
Research continues to explore its full range of applications within medicinal chemistry and materials science .
The predominant synthesis leverages a three-step sequence starting from substituted anthranilic acid derivatives or cyanoketones to construct the diazepine core prior to azepine annulation. A critical advancement involves converting 4-(2-aminophenyl)-2-aryl-4-oxo-butanenitriles (14) into keto-lactam precursors (16). Initial attempts to directly cyclize nitrile 14 to keto-lactam 16 failed, producing only intractable tar. Consequently, a hydrolysis-first approach was implemented:
A breakthrough employed a two-stage indolization: Pre-formation of the hydrazone intermediate in ethanol/acetic acid (30 min, rt), followed by PPA (80% P₂O₅) addition and heating (70°C, 30 min), dramatically improving yields to 79% for model system 7aa. This method tolerates diverse aryl groups (R = aryl, heteroaryl) in both hydrazine and keto-lactam components, yielding 67–86% of functionalized paullones [3] [8].
Table 1: Optimization of Fischer Indolization for Paullone Synthesis [8]
Entry | Acid Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|
1 | PPA (80% P₂O₅) | None | 100 | 0.5 | 3 |
2 | PPA (80% P₂O₅) | None | 80 | 1 | 6 |
5 | MsOH | None | 90 | 1 | <5 |
6 | PPA (80% P₂O₅) | EtOAc | 70 | 1 | 29 |
7 | PPA (80% P₂O₅) | EtOH | 70 | 1 | 24 |
8.2 | AcOH/EtOH then PPA | EtOH | 70 | 0.5 | 79 |
While direct synthesis of the dihydroazepinedione scaffold is often achieved via lactamization (Section 1.1), catalytic hydrogenation serves as a viable route to access 3,4-dihydro intermediates from unsaturated precursors. Although specific protocols for 9-methyl derivatives are underrepresented in recent literature, analogous reductions of benzo-fused azepinones are well-established:
This approach remains underexploited for 9-Methyl-3,4-dihydro-1H-benzo[b]azepine-2,5-dione itself but holds promise for accessing novel analogues from dehydrogenated precursors.
Regioselective N-methylation at the azepine nitrogen (C9 position) is paramount for directing biological activity and physicochemical properties. Strategies depend on the stage of introduction:
The SMILES notation (O=C(CC1)NC2=C(C)C=CC=C2C1=O) explicitly confirms the methyl group attachment to the nitrogen atom (9-position) within the azepine ring [1].
Solvent polarity and Brønsted/Lewis acid strength critically influence cyclization and functional group compatibility:
Table 2: Solvent Impact on Key Reaction Steps
Reaction Step | Optimal Solvent | Key Advantages | Suboptimal Solvents |
---|---|---|---|
Hydrazone Formation (16a+17) | Ethanol/AcOH | Solubility, mild acidity promotes clean imine formation | DCM, Toluene |
PPA Cyclization | Neat PPA or EtOH/PPA | High acidity necessary for ring closure | EtOAc, MeCN (lower yield) |
CDI Cyclization (15→16) | Acetonitrile | High yield, minimal side products | THF, DMF, DCM |
Synthetic routes to the benzo[b]azepine-2,5-dione core bifurcate into cyclization and ring expansion strategies:
Table 3: Cyclization vs. Ring Expansion Methodologies
Method | Key Steps | Yield Range | Advantages | Disadvantages |
---|---|---|---|---|
Keto-Lactam Fischer Route | Hydrolysis → CDI Cyclization → PPA Indolization | 67–86% | High yield, regiocontrol, scalable | Requires PPA handling |
Diazepine Ring Expansion | Diazepine synthesis → Base-catalyzed rearrangement | 30–50% | Fewer steps | Regiochemical issues, lower yield |
Diels-Alder/Rearrangement | Furan Diels-Alder → Oxidation → Recyclization | 25–40% | Novel ring formation | Low yield, complex step sequence |
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.:
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1